
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₃H₁₄FN₃O₂ and a molecular weight of 263.27 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted naphthyridine ring, and a carbamate functional group .
Preparation Methods
The synthesis of tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate naphthyridine derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is often used to facilitate the reaction.
Procedure: The naphthyridine derivative is reacted with tert-butyl carbamate in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group in the naphthyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted naphthyridine ring is believed to interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of certain enzymes or interference with DNA replication .
Comparison with Similar Compounds
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate: This compound has a similar structure but includes a benzothiophene ring instead of a naphthyridine ring.
tert-Butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate: This compound has a similar naphthyridine ring but differs in the substitution pattern and the presence of a butyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoro group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14FN3O2 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
tert-butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H14FN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18) |
InChI Key |
BYWKHRNIUWSDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CC(=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


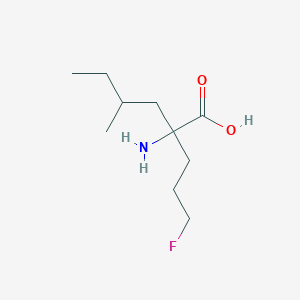
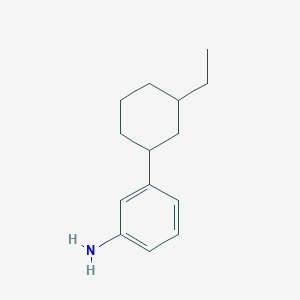
![4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13233514.png)
![5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B13233519.png)
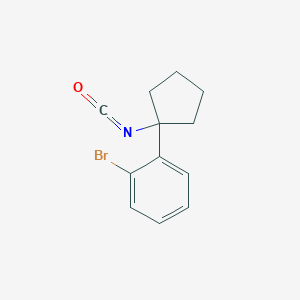

![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)

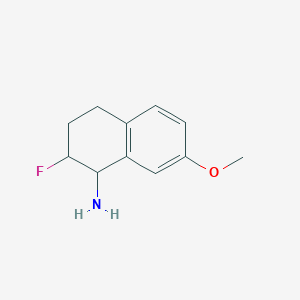
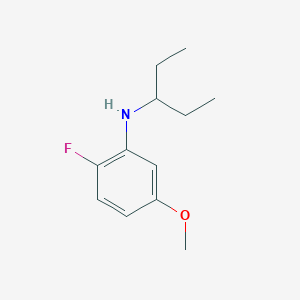
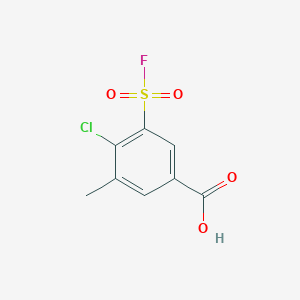
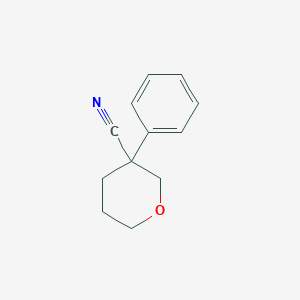
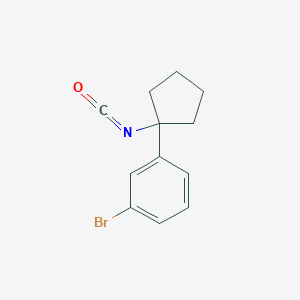
![5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B13233585.png)
